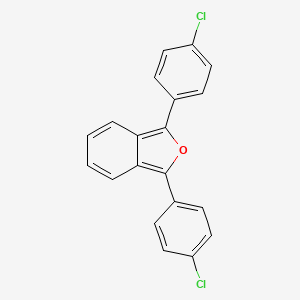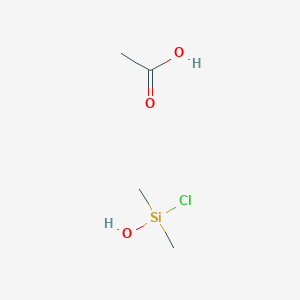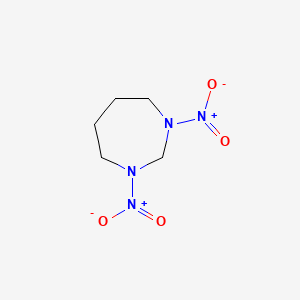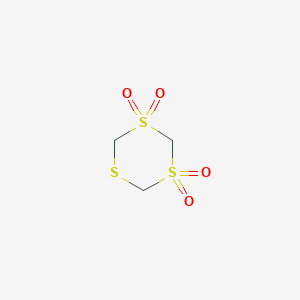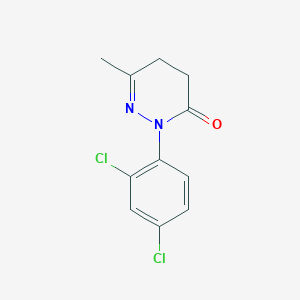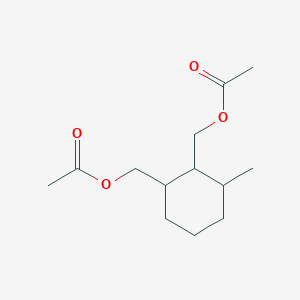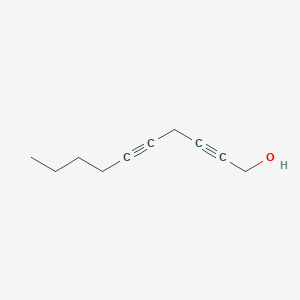
Acetyltriethylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyltriethylgermane: is an organogermanium compound characterized by the presence of an acetyl group attached to a triethylgermane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyltriethylgermane can be synthesized through several methods. One common approach involves the reaction of triethylgermane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Acetyltriethylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to simpler germanium-containing compounds.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Germanium dioxide and acetyl derivatives.
Reduction: Simpler germanium hydrides.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetyltriethylgermane is used as a precursor in the synthesis of organogermanium compounds, which are valuable intermediates in organic synthesis and catalysis.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic effects, particularly in the treatment of diseases where germanium compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which acetyltriethylgermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium compounds are known to interact with biological molecules, potentially modulating enzyme activity and cellular signaling pathways. The acetyl group may also play a role in enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Triethylgermane: Lacks the acetyl group, resulting in different reactivity and applications.
Acetyltrimethylgermane: Similar structure but with methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
Uniqueness: Acetyltriethylgermane is unique due to the presence of both acetyl and triethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthesis, research, and industry.
Properties
CAS No. |
13433-79-9 |
|---|---|
Molecular Formula |
C8H18GeO |
Molecular Weight |
202.86 g/mol |
IUPAC Name |
1-triethylgermylethanone |
InChI |
InChI=1S/C8H18GeO/c1-5-9(6-2,7-3)8(4)10/h5-7H2,1-4H3 |
InChI Key |
UPFCZJFHRXHVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)



![1,1'-[(4-tert-Butoxyphenyl)methylene]dibenzene](/img/structure/B14722307.png)
